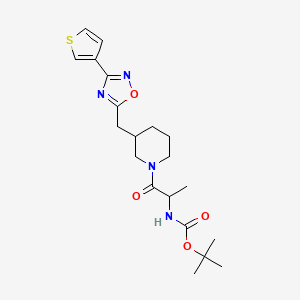
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It seems to contain a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . It also has a dimethylamino group and a dimethylpropanone group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving dimethylamine and other reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The compound, due to the presence of the dimethylamino group, might be involved in reactions such as Michael additions or copolymerizations .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and refractive index can be determined experimentally .Scientific Research Applications
Textile Industry: Disperse Dyes Synthesis
This compound is utilized in the synthesis of disperse dyes for dyeing polyester fabrics. The process involves creating novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt . These dyes offer resistance to light, rubbing, perspiration, and washing fastness. Additionally, they exhibit antimicrobial activities against various microorganisms, enhancing the functional value of the textiles .
Material Science: Nanoparticle Treatment for Fabrics
In material science, the compound is part of a strategy to treat polyester fabrics with zinc oxide nanoparticles . This treatment imparts self-cleaning qualities, improves light fastness, and enhances antibacterial efficacy, along with providing UV protection to the fabrics .
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
The compound serves as a precursor in medicinal chemistry for the functionalization of pharmacologically active compounds . It is instrumental in the preparation of surfactants that show biological activity against Gram-positive and negative bacteria and fungi, which can be crucial in developing new medications .
Environmental Science: Surfactant Production
In environmental science, the compound’s derivatives are used in the preparation of surfactants. These surfactants have applications in reducing pollution, treating wastewater, and as additives in environmental remediation processes due to their microbial activity .
Analytical Chemistry: Reagent in Chemical Analysis
In analytical chemistry, derivatives of this compound are used as reagents in various chemical analyses. They play a role in the synthesis of self-healing pH-responsive hydrogels and gene delivery vectors due to their ability to complex with nucleic acids, facilitating their intracellular delivery .
Pharmaceutical Applications: Drug Delivery Systems
The compound is used in pharmaceutical applications to develop drug delivery systems. Its derivatives can form part of the structure of pH-responsive hydrogels that are capable of self-healing, making them suitable for controlled drug release .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2OS/c1-13(2,3)12(16)15-7-6-8-17-10-11(15)9-14(4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USURIPCUOHKPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCSCC1CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

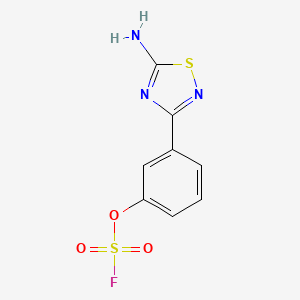
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)
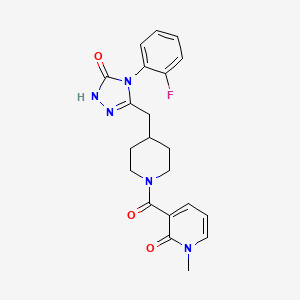
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)
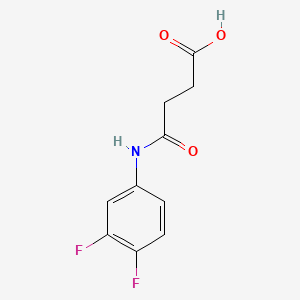
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
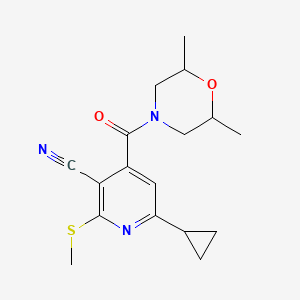
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

